2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Description
The compound 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic core with a nitrile (-CN) group at position 3, a hydroxymethyl (-CH2OH) group at position 6, and a substituted phenyl ring at position 2. The 4-chlorobenzyloxy substituent at the ortho (2-) position of the phenyl ring distinguishes it from analogs.
Properties
IUPAC Name |
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQAWJVFHHRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group results in an amine .
Scientific Research Applications
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Aromatic Ring Modifications
Table 1: Substituent Position and Melting Point (Mp) Comparisons
Key Observations :
Functional Group Variations
Table 2: IR and NMR Spectral Comparisons
Key Observations :
- Nitrogenous Groups: The nitrile (-CN) stretch appears consistently at ~2190–2200 cm⁻¹ across analogs, confirming its stability in diverse substitution environments .
- Hydroxymethyl Group : The -CH2OH group’s hydroxyl IR peak (~3400 cm⁻¹) and ¹H NMR signals (~4.1 ppm) are conserved in analogs like 6a and 6h , suggesting minimal electronic perturbation from substituent changes .
Core Structure Modifications
Table 3: Heterocyclic Core Variations
Key Observations :
- Bioactivity Implications: Pyrano[3,2-b]pyrrole derivatives (e.g., 4g) exhibit antimicrobial activity, suggesting the target compound’s nitrile and hydroxymethyl groups may similarly enhance interactions with biological targets .
- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to esterified analogs (e.g., methyl esters in ) .
Biological Activity
The compound 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H19ClN2O4
- Molecular Weight : 392.83 g/mol
The compound features a pyrano-pyridine core, which is known for its diverse biological activities. The presence of functional groups such as the amino group, hydroxymethyl group, and methoxyphenyl moiety contributes to its pharmacological potential.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrano compounds exhibit significant antibacterial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
In vitro assays demonstrated that the synthesized derivatives exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using several assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that the compound possesses significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase (AChE) Inhibition : The compound demonstrated promising AChE inhibitory activity with an IC50 value comparable to established inhibitors .
- Urease Inhibition : It showed strong urease inhibitory activity, which could be beneficial in treating conditions such as urinary tract infections and gastric ulcers.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Interaction with Enzymes : The binding affinity of the compound to key enzymes like AChE suggests it may compete with substrates or allosterically modulate enzyme activity.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are likely mechanisms through which antibacterial activity is achieved.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Antibacterial Activity : A study involving a series of pyrano derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Another research indicated that compounds with similar structural features exhibited neuroprotective effects in models of neurodegeneration, potentially through AChE inhibition and antioxidant mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of structurally similar pyrano-pyran derivatives (e.g., 4H-chromene analogs) involves condensation reactions between α-cyano cinnamitriles and naphthols/phenols under basic conditions (e.g., piperidine in ethanol). Reaction optimization should focus on solvent polarity, catalyst selection (e.g., piperidine for enolate formation), and temperature control (e.g., heating to 493–494 K for precipitation) . Palladium-catalyzed reductive cyclization strategies (using CO surrogates like formic acid derivatives) could also be adapted for nitroarene precursors to improve yield and selectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, with refinement parameters (e.g., R factor < 0.05) to ensure accuracy . For spectroscopic validation:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons and substituents like hydroxymethyl.
- IR : Confirm nitrile (C≡N) and carbonyl (C=O) functional groups via characteristic absorptions (~2200 cm⁻¹ and ~1700 cm⁻¹, respectively).
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can solvent systems and recrystallization methods improve purity?
- Methodological Answer : Recrystallization in ethanol or methanol (common for pyrano-pyran derivatives) enhances purity by removing unreacted intermediates. Solvent polarity adjustments (e.g., DMF/water mixtures) may optimize crystal growth. Monitor purity via HPLC with a C18 column and UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to model electron density distributions, focusing on electrophilic sites like the nitrile and carbonyl groups. Molecular docking studies (using AutoDock Vina) can assess binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen bonds with the hydroxymethyl group and π-π stacking of the chlorophenyl ring .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?
Q. What mechanistic insights explain regioselectivity in cyclization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
